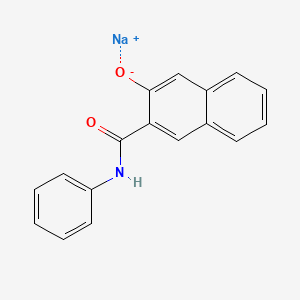

Sodium 3-hydroxy-N-phenylnaphthalene-2-carboxamidate

Description

2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt (CAS: 68556-06-9) is a sodium salt derivative of a naphthalene carboxamide. Its molecular formula is C₁₇H₁₃NO₂·Na, featuring a 3-hydroxy group on the naphthalene ring and an N-phenyl substituent . The monosodium salt enhances water solubility compared to its free acid form, making it suitable for applications in pharmaceuticals, agrochemicals, or industrial processes requiring aqueous compatibility.

Properties

CAS No. |

68556-06-9 |

|---|---|

Molecular Formula |

C17H13NNaO2 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

sodium;3-(phenylcarbamoyl)naphthalen-2-olate |

InChI |

InChI=1S/C17H13NO2.Na/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14;/h1-11,19H,(H,18,20); |

InChI Key |

KRORCRRMMKLUBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |

Related CAS |

92-77-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt typically involves the condensation of 2-hydroxy-3-naphthoic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is carried out in a solvent like chlorobenzene or toluene. The process involves neutralization, distillation, filtration, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, amines, alcohols, and quinones. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

The compound "2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt" is a chemical compound with diverse applications, primarily in the realm of azo pigments and related chemical processes. Here's a detailed overview of its applications based on the provided research results:

Applications in Azo Pigment Compositions

- Azo Pigment Production: 2-Naphthalenecarboxamide derivatives, including "2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-" are used in improved azo pigment compositions .

- Coupling Agents: Derivatives of 2-Naphthalenecarboxamide act as coupling agents in the creation of azo pigments . Coupling solutions can be made by adding Naphthol AS-KB (2-naphthalene carboxamide, 3-hydroxy-N-(5-chloro-2-methyl phenyl) .

Chemical Properties and Molecular Information

- Molecular Weight: The molecular weight of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt is approximately 299.3 g/mol .

- Synonyms: This compound is also known as 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt .

Azo Compounds and Related Substances

- Azo Dye Components: 2-Naphthalenecarboxamide derivatives are components in various azo dyes and related substances . These substances are identified by their CAS registry numbers in the provided search results .

- Examples of Azo Compounds: Examples include 2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)- .

General Applications of Naphthalenesulfonic Acids

- Diverse Applications: Naphthalenesulfonic acids, which are structurally related, have various applications, including use in:

Identification of Problematic Chemicals

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Data Tables

Table 1: Structural and Functional Comparison

| Compound CAS | Substituents | Counterion | Key Applications |

|---|---|---|---|

| 68556-06-9 | N-phenyl, 3-hydroxy | Sodium | Pharmaceuticals |

| 68556-01-4 | N-(2-methoxyphenyl) | Sodium | Agrochemicals |

| 93964-21-7 | N-(2-methylphenyl) | Potassium | Industrial synthesis |

| 96189-12-7 | Phosphonooxy, dimethyl | Disodium | Detergents, Chelators |

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is a derivative of naphthalenecarboxamide that has garnered interest due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in enzyme inhibition, particularly in cholinesterases relevant to neurodegenerative diseases.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 299.305 g/mol. Its structure includes a naphthalene ring, which contributes to its biological activity through various mechanisms, including enzyme interaction and cellular metabolism.

Antimicrobial Activity

Research indicates that derivatives of naphthalenecarboxamide exhibit antimicrobial properties . In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Anticancer Properties

The anticancer potential of 2-naphthalenecarboxamide derivatives has been explored in several studies. For instance, compounds similar to this one have demonstrated cytotoxic effects against cancer cell lines, inducing apoptosis through various pathways. The inhibition of specific kinases involved in cell proliferation and survival has been noted as a significant mechanism.

Enzyme Inhibition

A critical area of research focuses on the compound's ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play vital roles in neurotransmission and are targets for Alzheimer's disease treatment.

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE | Selectivity Index (SI) |

|---|---|---|---|

| Rivastigmine | 56.10 | - | - |

| 2-Naphthalenecarboxamide derivative | 33.1 - 85.8 | 53.5 - 228.4 | AChE/BuChE ratio |

The above table summarizes the inhibitory concentrations for AChE and BuChE, illustrating the compound's potential efficacy compared to established drugs like rivastigmine .

Study on Enzyme Inhibition

A study published in MDPI assessed various derivatives of naphthalenecarboxamide for their inhibition of cholinesterases. The results indicated that certain substitutions on the phenyl ring significantly enhanced enzyme inhibition, with some compounds showing comparable or superior activity to rivastigmine .

Anticancer Activity Assessment

In another study focused on anticancer properties, derivatives were tested against several human cancer cell lines. The findings revealed that some compounds induced apoptosis at low concentrations while exhibiting minimal toxicity toward normal cells .

- Enzyme Interaction : The compound interacts with specific enzymes, leading to the modulation of metabolic pathways that affect cell growth and survival.

- Cellular Metabolism : It influences cellular processes by altering enzyme activities involved in metabolism, which can lead to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

- Transport Mechanisms : Within biological systems, the transport and distribution of the compound are mediated by specific transporters that facilitate its cellular uptake and bioactivity .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt?

Methodological Answer: The synthesis typically involves coupling a naphthalene precursor with a phenylamide group under controlled pH. For example:

Azo Coupling : React 3-hydroxy-2-naphthalenecarboxylic acid with aniline derivatives in the presence of sodium nitrite and HCl to form the carboxamide intermediate .

Salt Formation : Neutralize the carboxylic acid group with sodium hydroxide to yield the monosodium salt. Optimization of stoichiometry (e.g., 1:1 molar ratio of acid to NaOH) ensures high purity .

Purification : Use recrystallization from ethanol-water mixtures to isolate the monosodium salt, confirmed by HPLC (>95% purity) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., hydroxyl at C3, phenylamide at N) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] peak at 296.08 Da) .

- X-ray Diffraction : Single-crystal analysis resolves spatial arrangements, particularly the sodium ion coordination with the hydroxyl and carboxamide groups .

Advanced Research Questions

Q. What experimental design considerations are critical for studying environmental degradation pathways?

Methodological Answer:

- Photolysis Studies : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous solutions to simulate sunlight exposure. Monitor degradation via LC-MS and quantify intermediates (e.g., hydroxylated byproducts) .

- Biodegradation Assays : Incubate with soil microbiota under aerobic/anaerobic conditions. Measure residual compound via GC-MS and track CO evolution as a mineralization indicator .

- Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 3–9) at 25°C and 40°C. Use pseudo-first-order models to calculate half-lives .

Q. How can contradictory data on the compound’s genotoxicity be resolved?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (with/without metabolic activation) and micronucleus assays in human lymphocytes. Compare results across cell lines (e.g., CHO vs. HepG2) to identify metabolic influences .

- Dose-Response Analysis : Use OECD guidelines (e.g., Test No. 487) to establish NOAEL (No Observed Adverse Effect Level) and LOAEL. Address discrepancies by standardizing exposure durations and solvent controls .

- Mechanistic Studies : Employ comet assays to detect DNA strand breaks and qPCR to assess oxidative stress markers (e.g., 8-OHdG) .

Q. What strategies optimize solubility and stability in aqueous formulations?

Methodological Answer:

- pH Adjustment : The monosodium salt exhibits maximum solubility (>50 mg/mL) at pH 8–9 due to deprotonation of the hydroxyl group. Stability studies (40°C/75% RH) confirm no degradation over 28 days at this range .

- Co-Solvent Systems : Use ethanol (10–20%) or PEG-400 to enhance solubility in polar solvents without precipitating the sodium counterion .

- Lyophilization : For long-term storage, lyophilize aqueous solutions with trehalose (1:1 w/w) to prevent aggregation and maintain crystallinity .

Data Contradiction Analysis

Q. How should researchers address variability in reported toxicity thresholds?

Methodological Answer:

- Meta-Analysis : Aggregate data from OECD-compliant studies and apply Hill equation models to reconcile LD variations (e.g., rodent oral LD ranges: 500–1200 mg/kg). Account for species-specific metabolic differences .

- QSAR Modeling : Use computational tools (e.g., EPA’s TEST) to predict toxicity endpoints based on substituent effects (e.g., electron-withdrawing groups increasing bioactivity) .

- Cross-Validation : Compare in vitro (e.g., IC in hepatocytes) and in vivo data to identify outliers caused by assay sensitivity limits .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.